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Cat. No.: B13482076

Get Quote

Executive Summary
The Cyclohexyl-Imidazole Methanamine (CIM) scaffold combines a lipophilic cyclohexyl core

with a polar, ionizable imidazole-methanamine headgroup. This amphiphilic architecture allows

the molecule to navigate hydrophobic transmembrane domains while engaging in specific

electrostatic interactions with polar residues.

The primary application of CIM derivatives lies in the inhibition of the Influenza A M2 proton

channel, where they serve as next-generation inhibitors designed to overcome amantadine

resistance. By mimicking the bulky hydrophobic cage of adamantane (via the cyclohexyl group)

and introducing a pH-sensitive imidazole moiety, these derivatives disrupt the His37-mediated

proton shuttle mechanism. Secondary applications include Histamine H3 receptor antagonism,

where the imidazole acts as a bioisostere for the histamine headgroup.

Chemical Biology & Mechanism of Action
Target: Influenza A M2 Proton Channel
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The M2 protein is a homotetrameric pH-gated proton channel essential for viral uncoating.

Gating Mechanism: The channel is gated by a tetrad of His37 residues and a Trp41 gate. At

low pH (endosome), His37 protonation opens the Trp41 gate, allowing proton influx.

Inhibition Mechanism: CIM derivatives bind within the transmembrane pore.

Pore Occlusion: The cyclohexyl group fits into the hydrophobic pocket (Val27/Ala30),

physically blocking the channel.

Electrostatic Disruption: The imidazole-methanamine headgroup interacts with the His37

tetrad. The basic amine (pKa ~9-10) mimics the hydronium ion, while the imidazole ring

can stack or H-bond with the channel's histidine residues, locking the channel in a closed

conformation.

Signaling Pathway Visualization (M2 Inhibition)
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Caption: Mechanism of M2 Channel Inhibition by CIM Derivatives. The inhibitor binds within the

pore, preventing the pH-induced conformational change required for viral uncoating.

Detailed Structure-Activity Relationship (SAR)
The SAR of CIM derivatives is tripartite, consisting of the hydrophobic tail, the imidazole core,

and the amine linker.

Region A: The Cyclohexyl Tail (Hydrophobic Anchor)
Function: Anchors the molecule in the N-terminal lumen of the M2 channel, interacting with

Val27 and Ala30 via Van der Waals forces.

SAR Insights:

Size Constraint: The cyclohexyl ring is often optimal. Larger groups (e.g., cyclooctyl) may

cause steric clash with the channel walls, while smaller groups (cyclobutyl) reduce binding

affinity due to loss of hydrophobic contact surface area.

Substitution: Introduction of polar groups (e.g., -OH) on the cyclohexyl ring drastically

reduces potency, confirming the requirement for a strict hydrophobic interaction in this

region.

Adamantane Comparison: While adamantane is bulkier, the cyclohexyl group offers a

slightly more flexible "induced fit," which can be advantageous against certain drug-

resistant mutants (e.g., S31N).

Region B: The Imidazole Core (The Linker/Sensor)
Function: Acts as a rigid spacer and a pH-sensitive element.

SAR Insights:

Regioisomerism: The 1,4-disubstituted imidazole (N1-cyclohexyl, C4-methanamine) is

generally more potent than the 1,5-isomer. This geometry aligns the methanamine with the

His37 cluster while keeping the cyclohexyl group in the hydrophobic pocket.
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Electronic Effects: Electron-donating groups (e.g., methyl) on the imidazole ring increase

the pKa of the ring nitrogens, potentially strengthening cation-pi interactions with channel

aromatics (Trp41).

Region C: The Methanamine Head (Polar Effector)
Function: Mimics the hydronium ion to interact with the water clusters or His37 residues.

SAR Insights:

Chain Length: The methylene linker (-CH2-) is critical. Extending this to ethylene (-

CH2CH2-) often decreases activity by pushing the amine group too far past the His37

tetrad, disrupting the optimal binding pose.

Amine Substitution: Primary amines (-NH2) typically show the highest potency. Tertiary

amines (e.g., -N(Me)2) often lose activity due to steric hindrance preventing deep

penetration into the His37 cluster.

Summary of Quantitative SAR Data
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Structural Region Modification
Effect on Activity
(IC50)

Mechanistic
Rationale

Cyclohexyl Unsubstituted Baseline (High)
Optimal hydrophobic

fit in Val27 pocket.

4-OH-Cyclohexyl Decrease (>10x)
Desolvation penalty in

hydrophobic pore.

Adamantyl

(replacement)
Variable

High potency but

susceptible to S31N

resistance.

Imidazole 1,4-Substitution Optimal
Linear alignment of

pharmacophores.

1,5-Substitution Decrease (5-10x)
Steric clash; poor

alignment with His37.

2-Methyl
Neutral/Slight

Increase

Increases pKa; minor

steric impact.

Methanamine -CH2-NH2 Optimal

Perfect length for H-

bonding with

His37/Water.

-CH2-N(Me)2 Decrease (2-5x)
Steric hindrance; loss

of H-bond donor.

-CH2-CH2-NH2 Decrease (>10x)
Linker too long; amine

overshoots target site.

Experimental Protocols
Chemical Synthesis: General Procedure
This self-validating protocol synthesizes (1-cyclohexyl-1H-imidazol-4-yl)methanamine.[1]

Step 1: N-Alkylation of Imidazole

Dissolve 4-imidazolecarboxaldehyde (1.0 eq) in anhydrous DMF under N2 atmosphere.
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Add K2CO3 (2.0 eq) and Cyclohexyl bromide (1.2 eq).

Heat to 80°C for 12 hours.

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

Purification: Silica gel chromatography (Hexane/EtOAc) to separate the 1,4-isomer (major)

from the 1,5-isomer (minor). Note: NOE NMR analysis is required to confirm regiochemistry.

Step 2: Reductive Amination

Dissolve the isolated 1-cyclohexyl-1H-imidazole-4-carboxaldehyde in MeOH.

Add Ammonium Acetate (10 eq) and stir for 30 min at RT to form the imine.

Add Sodium Cyanoborohydride (1.5 eq) slowly. Stir for 12 hours.

Quench: Add 1N HCl to pH 2 (destroy excess hydride), then basify to pH 10 with NaOH.

Extraction: Extract with DCM. Dry over Na2SO4.

Final Product: (1-cyclohexyl-1H-imidazol-4-yl)methanamine. Confirm via 1H-NMR and

LC-MS.
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Caption: Synthetic route for CIM derivatives highlighting the critical regioselective N-alkylation

step.
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Biological Assay: TEVC (Two-Electrode Voltage Clamp)
To validate channel inhibition efficacy.

Expression: Inject Xenopus laevis oocytes with cRNA encoding the Influenza A M2 protein

(WT or S31N mutant). Incubate for 48-72h at 18°C.

Setup: Place oocyte in recording chamber perfused with Barth’s solution (pH 7.4). Impale

with two agarose-cushioned microelectrodes (0.5–1.0 MΩ).

Activation: Switch perfusion to low pH buffer (pH 5.5) to activate the M2 channel. Observe

inward current (proton flow).

Inhibition: Apply the CIM derivative at varying concentrations (1 nM – 100 µM) in the pH 5.5

buffer.

Data Analysis: Measure the % reduction in steady-state current. Fit data to the Hill equation

to calculate IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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To cite this document: BenchChem. [Technical Guide: Structure-Activity Relationship of
Cyclohexyl-Imidazole Methanamine Derivatives]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13482076/docs#technical-guide-
structure-activity-relationship-of-cyclohexyl-imidazole-methanamine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13482076?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

